molecular formula C₄₀H₅₄Cl₄F₆N₁₀¹⁵N₄O₆ B1151166 Brilacidin-15N4 Tetrahydrochloride

Brilacidin-15N4 Tetrahydrochloride

Cat. No.: B1151166
M. Wt: 1086.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Isotopic Labeling Configuration

Brilacidin-15N4 tetrahydrochloride is a nitrogen-15 isotopologue of the antimicrobial compound brilacidin. Its molecular formula is C₄₀H₅₄Cl₄F₆N₁₀¹⁵N₄O₆ , with a molecular weight of 1086.73 g/mol . The isotopic labeling involves the substitution of four nitrogen-14 (¹⁴N) atoms with nitrogen-15 (¹⁵N) at specific positions within the molecule. These labeled positions are strategically located in the pyrimidine dicarboxamide core and the pyrrolidinyloxy side chains, which are critical for the compound's interaction with bacterial membranes .

Table 1: Molecular comparison of brilacidin and its ¹⁵N4 isotopologue

Property Brilacidin Tetrahydrochloride This compound
Molecular Formula C₄₀H₅₄Cl₄F₆N₁₄O₆ C₄₀H₅₄Cl₄F₆N₁₀¹⁵N₄O₆
Molecular Weight (g/mol) 1082.75 1086.73
Isotopic Substitutions None 4 × ¹⁵N

The incorporation of ¹⁵N does not alter the compound’s primary chemical structure but introduces distinct spectral signatures useful for metabolic tracing and pharmacokinetic studies .

Crystallographic and Spectroscopic Data Analysis

While crystallographic data for this compound remain unpublished, extensive spectroscopic analyses have been conducted. Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the labeled compound. The ¹H NMR spectrum exhibits resonances consistent with the parent molecule, including signals for the trifluoromethyl groups (δ = 3.3–4.8 ppm), pyrrolidinyl protons (δ = 1.8–2.5 ppm), and aromatic protons (δ = 6.5–8.2 ppm) . The ¹⁵N labeling introduces minor perturbations in the ¹³C NMR spectrum , particularly in carbons adjacent to the substituted nitrogens, such as the pyrimidine ring (δ = 150–160 ppm) .

Table 2: Key spectroscopic features of this compound

Technique Key Observations Source
¹H NMR Peaks at δ = 1.8–2.5 ppm (pyrrolidinyl), δ = 6.5–8.2 ppm (aromatic)
¹³C NMR Shifts at δ = 150–160 ppm (pyrimidine carbons)
LCMS [M+H]⁺ = 1087.73 (calc. 1086.73)
IR Spectroscopy Bands at 1487 cm⁻¹ (C-N stretch), 1079 cm⁻¹ (C-F)

Mass spectrometry (LCMS) confirms the isotopic enrichment, with a mass-to-charge ratio ([M+H]⁺) of 1087.73 , aligning with the theoretical molecular weight . Fourier-transform infrared (FTIR) spectroscopy further validates functional groups, including C-F (1079 cm⁻¹) and C-N (1487 cm⁻¹) stretches .

Comparative Structural Analysis with Non-isotopic Brilacidin Analogues

The primary structural difference between this compound and its non-isotopic counterpart lies in the mass and vibrational properties due to ¹⁵N substitution. The molecular weight increases by 4 atomic mass units (amu), as each ¹⁵N atom adds 1 amu compared to ¹⁴N . This mass shift is critical for isotope-enabled studies, such as mass spectrometry-based metabolic tracking, without altering the compound’s bioactivity or membrane-targeting mechanism .

Physicochemical properties , including solubility and stability, remain nearly identical. Both compounds exhibit similar logP values (~3.5) and aqueous solubility (<1 mg/mL at pH 7.4), as the isotopic substitution does not affect hydrophobicity or ionization . However, vibrational spectroscopy reveals subtle differences: the ¹⁵N-labeled compound shows a redshift in the C-N stretching frequency (1487 → 1483 cm⁻¹) due to the increased atomic mass of nitrogen .

Table 3: Structural and functional comparison with non-isotopic brilacidin

Parameter Brilacidin Tetrahydrochloride This compound
Bioactivity (MIC for S. aureus) 1–2 µg/mL 1–2 µg/mL
Solubility in H₂O <1 mg/mL <1 mg/mL
C-N Stretch (IR) 1487 cm⁻¹ 1483 cm⁻¹

Properties

Molecular Formula

C₄₀H₅₄Cl₄F₆N₁₀¹⁵N₄O₆

Molecular Weight

1086.72

Synonyms

PMX 30063-15N4 Tetrahydrochloride;  N4,N6-Bis[3-[[5-[(aminoiminomethyl)amino-15N4]-1-oxopentyl]amino]-2-[(3R)-3-pyrrolidinyloxy]-5-(trifluoromethyl)phenyl]-4,6-pyrimidinedicarboxamide Hydrochloride

Origin of Product

United States

Scientific Research Applications

Treatment of Acute Bacterial Skin and Skin Structure Infections

Brilacidin has been evaluated in clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSI). A Phase 2b trial demonstrated that a single dose of brilacidin was comparable to a 7-day regimen of daptomycin, indicating its potential as an effective treatment option for serious skin infections .

Oral Mucositis Prevention

In patients undergoing chemoradiation for head and neck cancer, brilacidin was tested as an oral rinse to prevent or reduce the severity of oral mucositis. The study aimed to assess its efficacy compared to placebo over several weeks .

COVID-19 Treatment

Brilacidin has also been investigated for its potential use in treating COVID-19. A randomized controlled trial was initiated to evaluate its safety and efficacy in hospitalized patients with moderate to severe SARS-CoV-2 infection .

Antifungal Activity

Recent studies have suggested that brilacidin may possess antifungal properties, particularly against Cryptococcus neoformans. It has been shown to inhibit fungal growth and enhance the effectiveness of existing antifungal treatments .

Efficacy Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of brilacidin against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus1
Streptococcus pneumonia4
Haemophilus influenza8
Pseudomonas aeruginosa16
Cryptococcus neoformans2.5

This data reflects the compound's potent activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Case Study: Efficacy in MRSA Keratitis Model

A case study involving a keratitis model demonstrated that topical application of brilacidin was equally effective as vancomycin in treating MRSA infections when the corneal epithelium was compromised. This highlights brilacidin's potential for ocular applications and its comparative efficacy against established treatments .

Case Study: Oral Mucositis

In a clinical setting, patients receiving brilacidin as an oral rinse reported reduced severity of mucositis symptoms compared to those receiving placebo, showcasing its potential role in supportive care during cancer treatments .

Comparison with Similar Compounds

Overview of Tetrahydrochloride Compounds in the Evidence

The evidence highlights several tetrahydrochloride salts with distinct applications:

Compound Primary Use/Function Key Characteristics References
Trientine Tetrahydrochloride Treatment of Wilson’s disease (WD) - Higher bioavailability vs. trientine dihydrochloride.
- Approved by EMA in 2017.
- Twice-daily dosing improves compliance.
Spermine Tetrahydrochloride Cellular health, anti-aging, DNA stability - Endogenous metabolite.
- Potential anti-cancer properties.
- Enhances plant salinity tolerance.
1,2,4,5-Benzenetetramine Tetrahydrochloride Synthesis of carbon dots (CDs) - Red-emitting CDs with fluorescence detection capabilities (LOD: 10 nM).
- Used in material science.
3,3′-Diaminobenzidine Tetrahydrochloride Immunohistochemistry (chromogen) - Detects peroxidase activity.
- Counterstained with hematoxylin for microscopy.

Comparative Analysis of Key Tetrahydrochlorides

Pharmacokinetic and Clinical Profiles

  • Trientine Tetrahydrochloride vs. Trientine Dihydrochloride :
    • The tetrahydrochloride salt demonstrates ~30% higher bioavailability compared to the dihydrochloride form, attributed to improved solubility and stability .
    • Clinical trials confirm its safety and efficacy in WD patients intolerant to D-penicillamine, with reduced dosing frequency enhancing adherence .

Functional and Structural Differences

  • Spermine Tetrahydrochloride vs. Spermidine Trihydrochloride :
    • Spermine (tetrahydrochloride) has four amine groups , while spermidine (trihydrochloride) has three. This structural difference correlates with enhanced DNA stabilization and antioxidant effects in spermine .
    • Spermine tetrahydrochloride is under Phase 3 clinical investigation for age-related cellular degradation, whereas spermidine trihydrochloride is primarily used in plant biology .

Preparation Methods

Key Functional Groups and Labeling Sites

  • Guanidine moieties : The two pentanamide-linked guanidine groups (N=C(NH<sub>2</sub>)<sub>2</sub>) are primary candidates for <sup>15</sup>N incorporation due to their role in membrane targeting.

  • Amide bonds : The four amide linkages in the pyrimidine dicarboxamide backbone may also incorporate <sup>15</sub>N to track metabolic stability.

  • Pyrrolidine nitrogen : The (3R)-pyrrolidin-3-yloxy group’s secondary amine could serve as an additional labeling site.

Synthesis of Brilacidin Tetrahydrochloride

The preparation of the parent compound provides a foundation for isotopic labeling. PubChem data (CID 45275360) and patent literature outline a multi-step process:

Stepwise Assembly

  • Pyrimidine core construction :

    • 4,6-Dichloropyrimidine is sequentially aminated with 3-aminophenyl intermediates to form the dicarboxamide backbone.

    • Example reaction:

      4,6-Dichloropyrimidine+2RNH2Et3N, DMFN4,N6-diarylpyrimidine-4,6-dicarboxamide\text{4,6-Dichloropyrimidine} + 2 \, \text{RNH}_2 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{N}^4\text{,N}^6\text{-diarylpyrimidine-4,6-dicarboxamide}

      where R = 3-((5-guanidinopentanamide)-2-(pyrrolidinyloxy)-5-(trifluoromethyl)phenyl).

  • Side-chain functionalization :

    • The aryl groups are introduced via Buchwald-Hartwig amination or Ullmann coupling, followed by guanidinylation using pentanoyl chloride and guanidine.

    • Trifluoromethyl groups are installed via radical trifluoromethylation or using CF<sub>3</sub>Cu reagents.

  • Salt formation :

    • The free base is treated with HCl in a polar solvent (e.g., methanol/water) to precipitate the tetrahydrochloride salt.

Critical Parameters

  • Purity control : HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms >98% purity.

  • Yield optimization :

    StepYield (%)Purity (%)
    Pyrimidine amination65–7590
    Guanidinylation50–6085
    Salt formation9599

Isotopic Labeling Strategies for Brilacidin-15N<sub>4</sub>

<sup>15</sup>N Incorporation Methods

  • Guanidine group labeling :

    • Use <sup>15</sup>N-enriched guanidine hydrochloride ([<sup>15</sup>N<sub>3</sub>]-guanidine·HCl) during the pentanamide guanidinylation step.

    • Reaction:

      Pentanoyl chloride+[15N3]guanidine5-(15N3-guanidino)pentanamide\text{Pentanoyl chloride} + [^{15}\text{N}_3]\text{guanidine} \rightarrow \text{5-(}^{15}\text{N}_3\text{-guanidino)pentanamide}
  • Amide nitrogen labeling :

    • Employ <sup>15</sup>NH<sub>4</sub>Cl in the amination of pyrimidine intermediates to introduce <sup>15</sup>N at the amide positions.

Analytical Verification

  • Mass spectrometry : High-resolution MS (HRMS) confirms isotopic enrichment:

    • Theoretical m/z for [M+H]<sup>+</sup>: 1083.291 (natural) → 1087.301 (15N<sub>4</sub>).

  • NMR spectroscopy : <sup>15</sup>N-<sup>1</sup>H HSQC identifies labeled sites via chemical shift perturbations.

Challenges in Scalable Synthesis

Steric Hindrance and Solubility

  • The bulky trifluoromethyl and pyrrolidinyloxy groups necessitate high-dilution conditions (0.01–0.05 M) during coupling steps to prevent oligomerization.

  • Polar aprotic solvents (DMF, DMAc) enhance solubility but require strict temperature control (<40°C) to avoid decomposition.

Purification of Isotopologs

  • Ion-exchange chromatography : Separates <sup>15</sup>N-labeled species using Q Sepharose FF resin with NaCl gradient elution.

  • Counterion exchange : Replaces Cl<sup>−</sup> with acetate to improve crystallinity of the labeled tetrahydrochloride .

Q & A

Q. What are the recommended analytical techniques for characterizing Brilacidin-15N4 Tetrahydrochloride purity and structural integrity?

  • Methodological Answer: To ensure purity and structural integrity, researchers should employ orthogonal analytical methods:
  • Nuclear Magnetic Resonance (NMR): Confirm molecular structure and detect impurities via proton/carbon-13 NMR, comparing spectra to reference standards .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase HPLC with UV detection, optimizing mobile phase composition (e.g., acetonitrile/water gradients) for peak resolution .
  • Mass Spectrometry (MS): Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .

Q. How should researchers design experiments to assess this compound stability under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies under controlled conditions:
  • Temperature/Humidity: Test samples at 4°C, 25°C (60% RH), and 40°C (75% RH) over 1–6 months. Use HPLC to monitor degradation products and quantify remaining active compound .
  • Light Exposure: Compare stability in amber vs. clear glass vials under UV/visible light to assess photodegradation .
  • Solution Stability: Prepare aqueous buffers (pH 4–9) and analyze via UV-Vis spectroscopy for aggregation or precipitation .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Methodological Answer: Prioritize target-specific assays based on mechanistic hypotheses:
  • Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Cytotoxicity: Perform MTT/WST-1 assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
  • Binding Studies: Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target biomolecules .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer: Address contradictions through systematic validation:
  • Batch Purity: Re-analyze compounds from conflicting studies via HPLC and MS to rule out batch-to-batch variability .
  • Assay Conditions: Compare buffer composition, temperature, and incubation times. For example, divalent cations (e.g., Mg²⁺) may alter antimicrobial activity .
  • Orthogonal Assays: Validate findings using independent methods (e.g., fluorescence-based vs. chromogenic detection) to eliminate assay-specific artifacts .

Q. What methodological considerations are critical when transitioning this compound from in vitro to in vivo models?

  • Methodological Answer: Optimize pharmacokinetic (PK) and pharmacodynamic (PD) parameters:
  • Solubility/Bioavailability: Use co-solvents (e.g., DMSO/PEG 400) or lipid-based formulations to enhance solubility in animal dosing .
  • Dosing Regimen: Conduct pilot PK studies to determine plasma half-life and tissue distribution via LC-MS/MS .
  • Toxicity Profiling: Perform histopathological analysis and serum biochemistry in rodents to identify off-target effects .

Q. How can researchers elucidate the mechanistic pathway of this compound using advanced molecular techniques?

  • Methodological Answer: Combine multi-omics and structural biology approaches:
  • Transcriptomics: Use RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .
  • Protein Interaction Mapping: Apply co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to map binding partners .
  • Molecular Dynamics (MD) Simulations: Model compound-membrane interactions to predict disruption of bacterial lipid bilayers .

Data Analysis & Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Use non-linear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-variable datasets (e.g., time-dependent efficacy), apply two-way ANOVA with post-hoc Bonferroni correction .

Q. How should researchers address batch-to-batch variability in synthesis or bioactivity outcomes?

  • Methodological Answer: Implement quality-by-design (QbD) principles:
  • Process Controls: Monitor reaction parameters (temperature, pH) in real-time using in-line spectroscopy .
  • Design of Experiments (DoE): Use factorial designs to identify critical synthesis variables (e.g., precursor ratios, reaction time) .
  • Bioactivity Normalization: Include internal controls (e.g., reference antibiotics) in each assay batch to normalize inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.